4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2S2 It is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity , suggesting that the compound may target bacterial enzymes or proteins.
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidines, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to inhibition of the target’s function .
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with essential bacterial processes such as DNA replication, protein synthesis, or cell wall synthesis.
Result of Action
If it does exhibit antibacterial activity, it could lead to bacterial cell death by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production. This may involve the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced forms of the compound with altered oxidation states.
Scientific Research Applications
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but lacking the thieno fusion.
Thienopyrimidine Derivatives: Compounds with variations in the positioning of the sulfur and nitrogen atoms.
Uniqueness
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methylthio groups enhances its reactivity and potential for diverse applications in research and industry .
Biological Activity
Overview
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound characterized by its thieno[3,2-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C7H5ClN2S2, and it is investigated as a building block in the synthesis of more complex heterocyclic compounds.
Target Interactions : The biological activity of this compound is hypothesized to be mediated through interactions with biological targets via hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of essential cellular processes in target organisms or cancer cells, potentially resulting in cell death.
Biochemical Pathways : The compound has shown promise in disrupting bacterial cell functions, which could be attributed to its structural similarities with other thieno[3,2-d]pyrimidines known for antibacterial properties. Additionally, it may interfere with microtubule dynamics, a critical process in cell division and proliferation, particularly in cancer cells .
Antimicrobial Properties
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antibacterial activity. For instance, related compounds have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The exact mechanisms remain under investigation but are likely related to disruption of bacterial cell wall synthesis or function .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro and in vivo. Notably:
- In Vitro Studies : In various cancer cell lines, including breast cancer (MDA-MB-231), the compound demonstrated significant cytotoxic effects. An IC50 value (the concentration required to inhibit cell proliferation by 50%) of approximately 27.6 μM was reported for certain derivatives of thieno[3,2-d]pyrimidines against MDA-MB-231 cells .
- In Vivo Studies : In xenograft models using MDA-MB-435 cells, treatment with the compound at a dosage of 75 mg/kg resulted in moderate weight loss but significant antitumor effects compared to controls. This suggests that while the compound may have side effects at therapeutic doses, its efficacy in reducing tumor size is notable .
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural modifications. A comprehensive SAR analysis indicates that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxicity.
- Substituent Variations : Different substituents on the thieno or pyrimidine rings can significantly alter potency and selectivity against various cancer types and bacterial strains .
Case Study 1: Anticancer Efficacy
A study evaluated several thieno[3,2-d]pyrimidine derivatives for their antiproliferative effects against a panel of cancer cell lines. Compound variants exhibited IC50 values ranging from 10 nM to over 100 nM depending on their specific structural features and modifications. Notably, one derivative showed enhanced potency against non-small cell lung cancer (NSCLC) and breast cancer cell lines compared to standard treatments like paclitaxel .
Case Study 2: Antibacterial Screening
In a screening for antibacterial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds inhibited bacterial growth effectively at low micromolar concentrations, supporting further development as potential antibiotic agents .
Properties
IUPAC Name |
4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-12-5(4)6(8)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVAWSVTEWXJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363214 | |
Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176530-47-5 | |
Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.